molecular formula Li2 B8592608 Dilithium CAS No. 14452-59-6

Dilithium

Cat. No. B8592608
Key on ui cas rn: 14452-59-6
M. Wt: 13.9 g/mol
InChI Key: SMBQBQBNOXIFSF-UHFFFAOYSA-N
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Patent
US05891899

Procedure details

2-Methyl-4-bromobenzoyl chloride (29.1 g, 0.13 mol) was treated with the dilithium salt of ethyl hydrogen malonate (28.0 g, 0.21 mol) and the product was isolated by the procedure described in Example 1 (ii). The crude product was purified on flash silica, eluting with dichloromethane-hexane (1:1 then 3:2) to give ethyl 2-methyl-4-bromobenzoylacetate as an oil.
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[Li][Li].[C:14]([O:20][CH2:21][CH3:22])(=[O:19])[CH2:15]C(O)=O>>[CH3:1][C:2]1[CH:10]=[C:9]([Br:11])[CH:8]=[CH:7][C:3]=1[C:4]([CH2:15][C:14]([O:20][CH2:21][CH3:22])=[O:19])=[O:5]

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
CC1=C(C(=O)Cl)C=CC(=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li][Li]
Name
Quantity
28 g
Type
reactant
Smiles
C(CC(=O)O)(=O)OCC
Step Two
Name
Example 1 ( ii )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was isolated by the procedure
CUSTOM
Type
CUSTOM
Details
The crude product was purified on flash silica
WASH
Type
WASH
Details
eluting with dichloromethane-hexane (1:1

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=O)CC(=O)OCC)C=CC(=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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